molecular formula C14H17ClN2O3 B14591349 Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate CAS No. 61364-12-3

Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate

Cat. No.: B14591349
CAS No.: 61364-12-3
M. Wt: 296.75 g/mol
InChI Key: JTNJXRKXJVHDRM-UHFFFAOYSA-N
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Description

Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate typically involves the esterification of a carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the scalability of the process. Industrial methods also incorporate advanced purification techniques, such as chromatography, to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the manufacture of perfumes, flavoring agents, and other consumer products.

Mechanism of Action

The mechanism of action of Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which then interact with cellular pathways. The chloro group may also play a role in its biological activity by facilitating interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with similar functional groups but a less complex structure.

    Methyl butyrate: Another ester with a pleasant odor, commonly used in flavoring agents.

    Isopropyl benzoate: An ester with a benzene ring, similar to the phenyl group in the target compound.

Uniqueness

Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61364-12-3

Molecular Formula

C14H17ClN2O3

Molecular Weight

296.75 g/mol

IUPAC Name

ethyl 2-[(2-but-3-enoxyphenyl)hydrazinylidene]-2-chloroacetate

InChI

InChI=1S/C14H17ClN2O3/c1-3-5-10-20-12-9-7-6-8-11(12)16-17-13(15)14(18)19-4-2/h3,6-9,16H,1,4-5,10H2,2H3

InChI Key

JTNJXRKXJVHDRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC=C1OCCC=C)Cl

Origin of Product

United States

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